![molecular formula C18H15Cl2N3OS2 B4845515 2,4-dichloro-N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4845515.png)
2,4-dichloro-N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}benzamide
Description
Synthesis Analysis
The synthesis of compounds related to 2,4-dichloro-N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}benzamide involves base-catalyzed S-cyclization mechanisms. For instance, a series of 1,3-thiazole heterocyclic compounds were prepared from 2,4-dichloro-N-{[(4-substitutedphenyl)amino]carbonothioyl}benzamide derivatives through S-cyclization, demonstrating the role of base catalysis in the synthesis process (Saeed & Wong, 2012).
Molecular Structure Analysis
The molecular structure of closely related compounds has been characterized using various analytical techniques, including IR, 1H-NMR, 13C-NMR, elemental analysis, and X-ray crystallographic analysis. These analyses confirm the complex nature of the benzamide derivatives and provide detailed insights into their structural aspects (Saeed et al., 2010).
Chemical Reactions and Properties
The chemical reactions involving the compound of interest typically involve interactions with nitrogen nucleophiles, leading to the formation of various substituted quinazolinones. These reactions highlight the compound's reactivity and the potential for creating a wide range of derivatives with differing chemical properties (Naganagowda & Petsom, 2011).
Physical Properties Analysis
The physical properties of these compounds, such as crystallization patterns and molecular conformations, have been studied. For example, the crystal structure analysis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide revealed a monoclinic space group with strong intramolecular hydrogen bonding, indicating the importance of structural features in determining physical properties (Saeed et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents and potential for chemical transformations, are critical for understanding the versatility of these compounds. Studies have shown that derivatives of 2,4-dichloro-N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}benzamide exhibit diverse chemical behaviors, enabling their use in synthesizing a wide array of heterocyclic compounds (Youssef, 2009).
properties
IUPAC Name |
2,4-dichloro-N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS2/c19-10-6-7-12(14(20)8-10)16(24)22-18(25)23-17-13(9-21)11-4-2-1-3-5-15(11)26-17/h6-8H,1-5H2,(H2,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXFSFMLLFBFCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophen-2-YL)-N'-(2,4-dichlorobenzoyl)thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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